molecular formula C9H12ClNO2S2 B14932461 2-Chloro-5-(piperidylsulfonyl)thiophene

2-Chloro-5-(piperidylsulfonyl)thiophene

Cat. No.: B14932461
M. Wt: 265.8 g/mol
InChI Key: IGXINSFPRINWPC-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidylsulfonyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidylsulfonyl)thiophene typically involves the introduction of a piperidylsulfonyl group to a chlorinated thiophene ring. One common method is the nucleophilic substitution reaction where a piperidylsulfonyl chloride reacts with 2-chlorothiophene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, palladium-catalyzed cross-coupling reactions are widely used in the industrial synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidylsulfonyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophenes, while nucleophilic substitution can produce derivatives with different functional groups attached to the thiophene ring .

Scientific Research Applications

2-Chloro-5-(piperidylsulfonyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidylsulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The piperidylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiophene ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiophene
  • 2-Bromothiophene
  • 2-Methylthiophene
  • 2,5-Dichlorothiophene

Uniqueness

2-Chloro-5-(piperidylsulfonyl)thiophene is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C9H12ClNO2S2

Molecular Weight

265.8 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperidine

InChI

InChI=1S/C9H12ClNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2

InChI Key

IGXINSFPRINWPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

solubility

22 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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